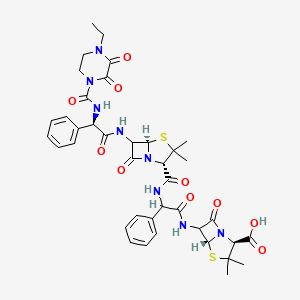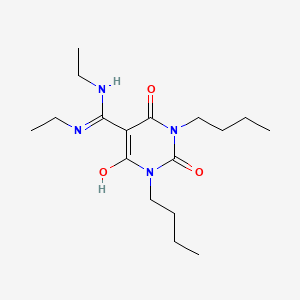
5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione, also known as BEMDPT, is a heterocyclic compound with potential applications in medicinal chemistry and pharmaceutical research. BEMDPT is a versatile compound with many unique properties, including strong antioxidant activity, anti-inflammatory effects, and the ability to inhibit enzymes involved in the metabolism of drugs and other compounds. In addition, BEMDPT has been used in the synthesis of various other compounds and has been studied for its potential applications in cancer therapy and other treatments.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The compound '5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione' can be synthesized by a multi-step reaction pathway involving the condensation of bis-ethylamine with 1,3-dibutylbarbituric acid followed by cyclization and oxidation steps.
Starting Materials
1,3-dibutylbarbituric acid, bis-ethylamine, sodium ethoxide, acetic anhydride, sulfuric acid, sodium nitrite, sodium dithionite
Reaction
Step 1: The reaction of 1,3-dibutylbarbituric acid with bis-ethylamine in the presence of sodium ethoxide as a base and acetic anhydride as a solvent leads to the formation of the intermediate bis-ethylamino-methylene-1,3-dibutylbarbituric acid., Step 2: The intermediate is then cyclized by heating with sulfuric acid to form the pyrimidine ring in the product 5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione., Step 3: The final step involves the oxidation of the product using sodium nitrite and sodium dithionite to yield the desired compound.
Aplicaciones Científicas De Investigación
5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione has been studied for its potential applications in medicinal chemistry and pharmaceutical research. It has been used in the synthesis of various other compounds, such as 4-phenyl-2-pyrimidinamine, which has been studied for its anti-inflammatory effects. In addition, 5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione has been studied for its potential applications in cancer therapy and other treatments.
Mecanismo De Acción
5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione has been shown to act as an antioxidant, which means it can scavenge free radicals and reduce oxidative damage. It has also been shown to inhibit enzymes involved in the metabolism of drugs and other compounds, which can increase the bioavailability of these compounds. In addition, 5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione has anti-inflammatory effects, which can reduce inflammation and help to protect cells from damage.
Efectos Bioquímicos Y Fisiológicos
5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione has been studied for its potential effects on the biochemical and physiological processes of cells. It has been shown to inhibit enzymes involved in the metabolism of drugs and other compounds, which can increase the bioavailability of these compounds. In addition, 5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione has anti-inflammatory effects, which can reduce inflammation and help to protect cells from damage. It has also been shown to have antioxidant properties, which can reduce oxidative damage and protect cells from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione is its ability to inhibit enzymes involved in the metabolism of drugs and other compounds, which can increase the bioavailability of these compounds. In addition, 5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione has anti-inflammatory effects, which can reduce inflammation and help to protect cells from damage. It also has antioxidant properties, which can reduce oxidative damage and protect cells from damage. However, 5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione can be difficult to synthesize and requires a highly specialized lab setup.
Direcciones Futuras
The potential applications of 5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione are vast, and there are many possible future directions for research. 5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione could be studied further for its potential applications in cancer therapy and other treatments. In addition, 5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione could be used to synthesize other compounds with potential medicinal applications. It could also be studied for its potential effects on the biochemical and physiological processes of cells. Finally, 5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione could be used to develop new drugs with improved bioavailability and therapeutic effects.
Propiedades
IUPAC Name |
1,3-dibutyl-N,N'-diethyl-4-hydroxy-2,6-dioxopyrimidine-5-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O3/c1-5-9-11-20-15(22)13(14(18-7-3)19-8-4)16(23)21(17(20)24)12-10-6-2/h22H,5-12H2,1-4H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVHCTOFAWVDCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=O)N(C1=O)CCCC)C(=NCC)NCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301143389 |
Source


|
| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(ethylamino)methylene]-1,3-dibutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301143389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione | |
CAS RN |
1313712-63-8 |
Source


|
| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(ethylamino)methylene]-1,3-dibutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301143389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-acetyloxy-1,3-oxathiolane-2-carboxylate](/img/structure/B582100.png)
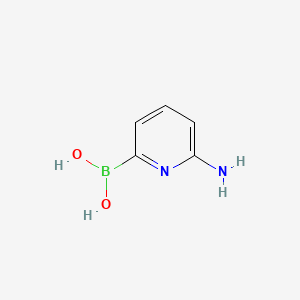
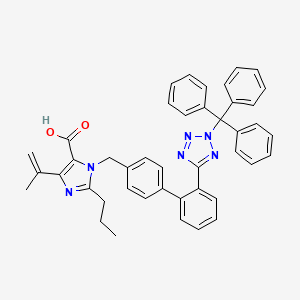
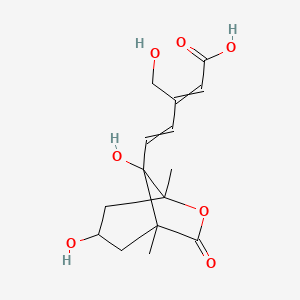
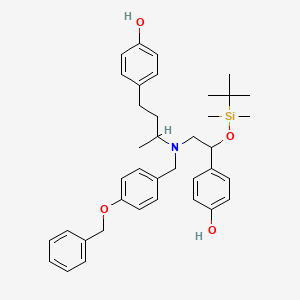
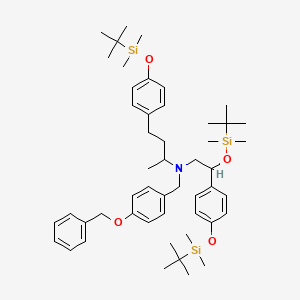
![N-[2-[Tert-butyl(dimethyl)silyl]oxy-2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethyl]-4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]butan-2-amine](/img/structure/B582109.png)
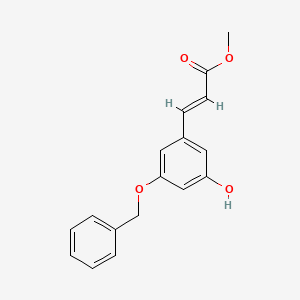
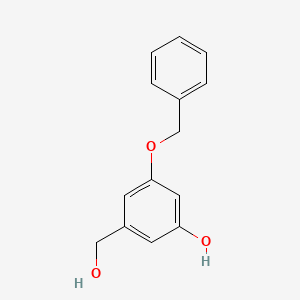
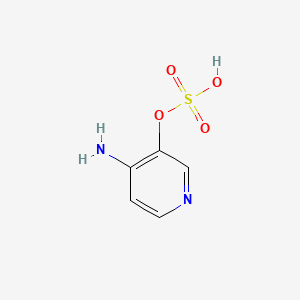
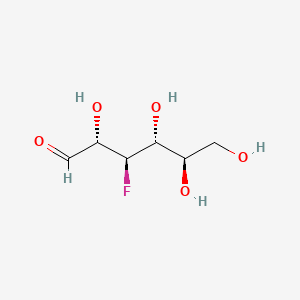
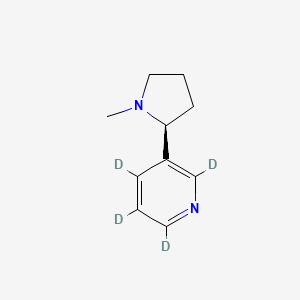
methanone](/img/structure/B582118.png)
